![molecular formula C13H17N3S B14378368 1-[2-Methyl-1-(methylsulfanyl)-2-phenylpropyl]-1H-1,2,4-triazole CAS No. 89442-59-1](/img/structure/B14378368.png)
1-[2-Methyl-1-(methylsulfanyl)-2-phenylpropyl]-1H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-Methyl-1-(methylsulfanyl)-2-phenylpropyl]-1H-1,2,4-triazole is a complex organic compound characterized by its unique structural components. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. The presence of a triazole ring, along with methylsulfanyl and phenyl groups, contributes to its distinct chemical properties and reactivity.
Méthodes De Préparation
The synthesis of 1-[2-Methyl-1-(methylsulfanyl)-2-phenylpropyl]-1H-1,2,4-triazole typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2-methyl-1-(methylsulfanyl)-2-phenylpropylamine with triazole derivatives under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity . Industrial production methods may involve large-scale synthesis using optimized reaction parameters to achieve cost-effective and efficient production .
Analyse Des Réactions Chimiques
1-[2-Methyl-1-(methylsulfanyl)-2-phenylpropyl]-1H-1,2,4-triazole undergoes various chemical reactions, including:
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where halogenated derivatives are formed using halogenating agents.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the type of reaction and the reagents used.
Applications De Recherche Scientifique
1-[2-Methyl-1-(methylsulfanyl)-2-phenylpropyl]-1H-1,2,4-triazole has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-[2-Methyl-1-(methylsulfanyl)-2-phenylpropyl]-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes and receptors, modulating their activity. The methylsulfanyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability . The exact molecular targets and pathways involved vary depending on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
1-[2-Methyl-1-(methylsulfanyl)-2-phenylpropyl]-1H-1,2,4-triazole can be compared to other similar compounds, such as:
1-Methyl-2-(methylsulfanyl)-1H-imidazole: This compound shares the methylsulfanyl group but has an imidazole ring instead of a triazole ring.
2-Methyl-1-(methylsulfanyl)-2-propanamine: This compound has a similar methylsulfanyl group but lacks the triazole ring.
Propriétés
Numéro CAS |
89442-59-1 |
|---|---|
Formule moléculaire |
C13H17N3S |
Poids moléculaire |
247.36 g/mol |
Nom IUPAC |
1-(2-methyl-1-methylsulfanyl-2-phenylpropyl)-1,2,4-triazole |
InChI |
InChI=1S/C13H17N3S/c1-13(2,11-7-5-4-6-8-11)12(17-3)16-10-14-9-15-16/h4-10,12H,1-3H3 |
Clé InChI |
BIFODVIFYGFQOT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=CC=CC=C1)C(N2C=NC=N2)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


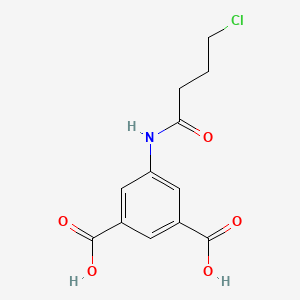
![1-[2-Methoxy-5-(methylamino)phenyl]butan-2-one](/img/structure/B14378299.png)
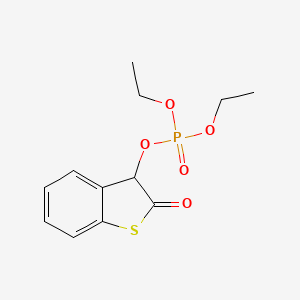
silane](/img/structure/B14378303.png)
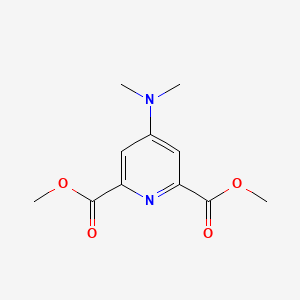

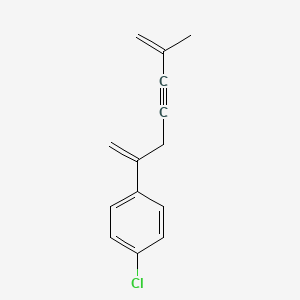
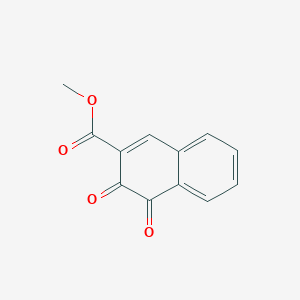
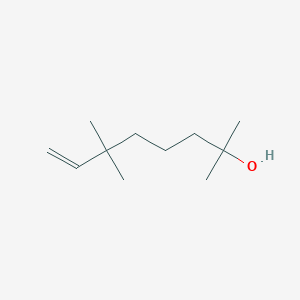
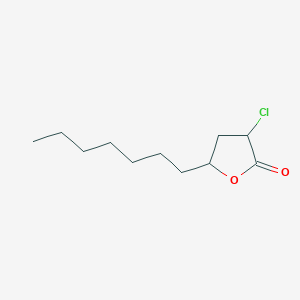
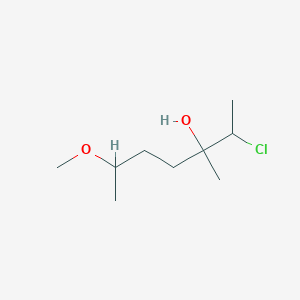
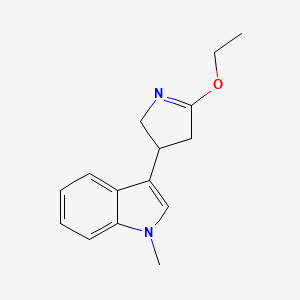

![1-{[6-(Ethanesulfinyl)hexyl]oxy}-2-propylbenzene](/img/structure/B14378344.png)
